molecular formula C8H5Cl3O3 B167008 2,4,6-Trichlorophenoxyacetic acid CAS No. 575-89-3

2,4,6-Trichlorophenoxyacetic acid

Cat. No. B167008
CAS RN: 575-89-3
M. Wt: 255.5 g/mol
InChI Key: KZDCLQBOHGBWOI-UHFFFAOYSA-N
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Description

2,4,6-Trichlorophenoxyacetic acid is a compound with the molecular formula C8H5Cl3O3 . It is also known by various synonyms such as 2-(2,4,6-trichlorophenoxy)acetic acid and Acetic acid, (2,4,6-trichlorophenoxy)- .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trichlorophenoxyacetic acid consists of a phenol ring with three chlorine atoms and an acetic acid group . The InChI representation of the molecule is InChI=1S/C8H5Cl3O3/c9-4-1-5(10)8(6(11)2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13) .


Physical And Chemical Properties Analysis

2,4,6-Trichlorophenoxyacetic acid has a molecular weight of 255.5 g/mol . It has a density of 1.6±0.1 g/cm3, a boiling point of 373.4±37.0 °C at 760 mmHg, and a flash point of 179.6±26.5 °C . It has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

1. Adsorption of Herbicide on Modified Nanoparticles

  • Summary of Application: The study investigates the potential of epinephrine-modified mesoporous silica nanoparticles (Epi-MSNPs) for the removal of 2,4,5-trichlorophenoxyacetic acid (TCA) from aqueous solutions .
  • Methods of Application: The characterization of Epi-MSNPs was performed using a scanning electron microscope, transmission electron microscope, FT-IR spectroscopy and dynamic light scattering techniques . The effect of pH and initial concentration on TCA uptake was investigated .
  • Results: The highest percentage of TCA uptake was observed at pH 6 and an initial TCA concentration of 90 ppm . Langmuir isotherm was found to be the most suitable model for describing the adsorption of TCA onto Epi-MSNPs, with a maximum monolayer adsorption capacity of 127.4 mg/g . The pseudo-second-order kinetic model was found to be the most accurate in describing the kinetics of TCA adsorption onto Epi-MSNPs .

2. Fate of Phenoxy Herbicides in the Forest

  • Summary of Application: The phenoxy herbicides 2,4-dichlorophenoxyacetic acid (2,4-D), 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), 2- (2,4-dichlorophenoxy) propionic acid (dichlorprop), 2- (2,4,5-trichlorophenoxy)propionic acid (silvex), and 2-methyl-4-chlorophenoxyacetic acid (MCPA) are important tools for weed and brush control .
  • Methods of Application: The study discusses the movement, persistence, and fate of these herbicides in the forest .
  • Results: The results of this study are not explicitly mentioned in the available data .

3. Photodegradation of Herbicide

  • Summary of Application: The study investigates the photodegradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) in aqueous solution .
  • Methods of Application: The study was conducted using stationary (254 nm) and nanosecond laser .
  • Results: The results of this study are not explicitly mentioned in the available data .

4. Photocatalytic Mineralisation of Herbicide

  • Summary of Application: The research focuses on the photocatalytic mineralisation of 2,4,5-trichlorophenoxyacetic acid .
  • Methods of Application: The study discusses the use of triple junction sample to improve the activity of P25 and enhance the mineralization effect of P25 .
  • Results: The results of this study are not explicitly mentioned in the available data .

Safety And Hazards

Contact with 2,4,6-Trichlorophenoxyacetic acid may cause irritation and swelling of the skin and eyes . Ingestion can lead to weakness and lethargy, anorexia, diarrhea, spasticity, and possible death from ventricular fibrillation and subsequent cardiac arrest .

properties

IUPAC Name

2-(2,4,6-trichlorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O3/c9-4-1-5(10)8(6(11)2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDCLQBOHGBWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206113
Record name 2,4,6-Trichlorophenoxyacetic acid
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Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichlorophenoxyacetic acid

CAS RN

575-89-3
Record name 2-(2,4,6-Trichlorophenoxy)acetic acid
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Record name 2,4,6-Trichlorophenoxyacetic acid
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Record name 575-89-3
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Record name 2,4,6-Trichlorophenoxyacetic acid
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Record name 2,4,6-trichlorophenoxyacetic acid
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Record name 2,4,6-TRICHLOROPHENOXYACETIC ACID
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Synthesis routes and methods I

Procedure details

2,4,6-trichlorophenol, 100.7 gm, was added to 250 ml of ethanol. 228.6 ml of a 25% solution of sodium methoxide (2 equivalents) in methanol were then added to the system. The system was stirred at room temperature for approximately 1 hour. Afterwards, 69.5 gm of bromoacetic acid was added and the system then heated to reflux. After 18 hours, an additional equivalent of sodium methoxide in methanol (114.3 ml) was added as well as 34.7 gm of bromoacetic acid. The system was continued at reflux for 12 hours. The reaction was then stopped and the solvent removed by stripping. The resulting solid was washed with water and then with ether. Concentrated HCl was next added to the solid and the system was left standing for 12 hours. Afterwards, the product was filtered, washed with water and air dried. Toluene was then added to the product. The toluene was removed by stripping and any remaining water was azeotroped off with the toluene. 74.4 gm of 2,4,6-trichlorophenoxyacetic acid was recovered.
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Synthesis routes and methods II

Procedure details

26.4 g (0.66 mol) of sodium hydroxide and 59.1 g (0.299 mol) of 2,4,6-trichlorophenol were respectively added to 450 ml of water for dissolution at normal temperature. Adding 28.11 g (0.299 mol) of monochloroacetic acid hereto, the reaction mixture was heated and refluxed for 9 to 10 hours, while the external temperature was maintained at 110°-120° C. On completion of the reaction, it was lowered to normal temperature to be followed by the filtration of product precipitate. The above reaction product was dissolved in 100 g of water and acidified with concentrated hydrochloric acid to obtain 70.5 g of 2,4,6-trichloropnenoxyacetic acid as a raw product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
395
Citations
W Newcomb, DF Wetherell - Botanical Gazette, 1970 - journals.uchicago.edu
Adventive embryogenesis in wild carrot is enhanced by the lowering of the effective auxin concentration either by removal from the medium or by the addition of 2,4,6-T (2,4,6-…
Number of citations: 46 www.journals.uchicago.edu
OL Hoffmann - Plant Physiology, 1953 - ncbi.nlm.nih.gov
trichlorophenoxyacetic acid (2,4,6-T) did not develop typical epinastic and Several auxin antagonists have been reported. Phenyl Page 1 INHIBITION OF AUXIN EFFECTS BY 2,4,6-TRICHLOROPHENOXYACETIC …
Number of citations: 46 www.ncbi.nlm.nih.gov
X Xu, F Hu, Q Shuai - New Journal of Chemistry, 2017 - pubs.rsc.org
Two novel Ba(II) complexes [Ba(TCPA)2(H2O)4] 1 and [Ba(H2O)8]·2(o-FcCOC6H4COO)·6H2O 2 [HTCPA = 2,4,6-trichlorophenoxyacetic acid and o-HOOCC6H4-COFc = o-…
Number of citations: 8 pubs.rsc.org
SW Stroud - Analyst, 1952 - pubs.rsc.org
… of other chlorine-substituted phenoxyacetic acids would falsify the results ; for example, an equimolecular mixture of 4-chlorophenoxyacetic acid and 2 : 4 : 6-trichlorophenoxyacetic acid …
Number of citations: 14 pubs.rsc.org
H SHIBAOKA - Plant and cell physiology, 1971 - academic.oup.com
In adventitious root formation of disbudded epicotyl cuttings taken from light-grown, 5-day-old Azukia angularis seedlings, indoleacetic acid (IAA), 1 × 10 −4 M, applied during the first …
Number of citations: 25 academic.oup.com
HE Croxall, TM Norman, DC Gwynne - Plant Pathology, 1957 - Wiley Online Library
… of Crowdy and Wain (1951) on the systemic fungicidal activity of aryloxyalkylcarboxylic acids, in which they showed that watering broad beans with 2:4:6-trichlorophenoxyacetic acid (2,4…
P Sorensen - Analytical Chemistry, 1954 - ACS Publications
Methods for the specific determination of 2, 4-D, 2, 4, 5-T, and MCP are proposed. Mixturesof 2, 4-D and 2, 4, 5-T are frequently used and on that account methods for the determination …
Number of citations: 21 pubs.acs.org
DJ Osborne, GE Blackman, RG Powell, F Sudzuki… - Nature, 1954 - nature.com
… It has also been claimed that 2 : 6-dichlorophenoxyacetic acid and 2 : 4 : 6trichlorophenoxyacetic acid are not themselves active but behave as anti-auxins. That is, when these …
Number of citations: 16 www.nature.com
L Laignelet, JL Riviere, JC Lhuguenot - Food and chemical toxicology, 1992 - Elsevier
The metabolic fate and pathway of the imidazole fungicide prochloraz {1-[N-propyl-N-2-(2,4,6-trichlorophenoxy) ethyl carbamoyl] imidazole} were investigated in the rat after …
Number of citations: 43 www.sciencedirect.com
T Ulmasov, G Hagen, T Guilfoyle - Plant molecular biology, 1994 - Springer
The octopine synthase (ocs or ocs-like) element has been previously reported to be responsive to the plant hormones, auxin, salicylic acid, and methyl jasmonate. Using transient …
Number of citations: 143 link.springer.com

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